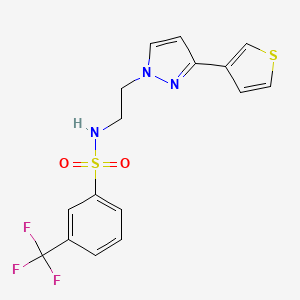
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O2S2 and its molecular weight is 401.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a thiophene ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzenesulfonamide. These structural characteristics contribute to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F3N3O2S, with a molecular weight of approximately 396.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N3O2S |
| Molecular Weight | 396.43 g/mol |
| CAS Number | 2034586-53-1 |
The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biological pathways.
Antimicrobial Activity
Research has shown that compounds containing thiophene and pyrazole structures exhibit significant antimicrobial properties. In studies evaluating similar pyrazole derivatives, compounds demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.
| Bacterial Strain | Activity Detected |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis . Inhibiting these enzymes can lead to reduced tumor acidity and improved efficacy of chemotherapy.
Study on Antimicrobial Efficacy
A study published in the Journal of Brazilian Chemical Society evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of antibacterial and antifungal activities, suggesting their potential as therapeutic agents .
Evaluation of Anticancer Properties
In another investigation focusing on carbonic anhydrase inhibition, derivatives similar to this compound were tested for their ability to inhibit CA IX and XII. The findings revealed that certain modifications led to enhanced binding affinities, indicating the potential for developing more effective cancer therapeutics .
Eigenschaften
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S2/c17-16(18,19)13-2-1-3-14(10-13)26(23,24)20-6-8-22-7-4-15(21-22)12-5-9-25-11-12/h1-5,7,9-11,20H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJMDBZEYRUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














